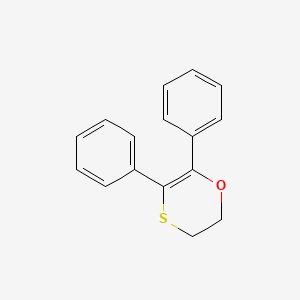

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Description

Historical Context of 1,4-Oxathiin (B13834599) Chemistry

The exploration of 1,4-oxathiin chemistry gained significant momentum in the mid-20th century, largely driven by the pursuit of novel agrochemicals. A pivotal moment in this field was the discovery and development of the systemic fungicide carboxin (B1668433) by Uniroyal in 1966. wikipedia.org This event marked a turning point, demonstrating the potent biological activity of the 1,4-oxathiin scaffold and spurring further investigation into its derivatives.

The initial synthesis of carboxin involved the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol (B42355), followed by cyclization and amidation. wikipedia.org Shortly after, in 1969, the sulfone metabolite of carboxin, known as oxycarboxin (B166467) (branded as Plantvax), was also introduced as a fungicide. wikipedia.orgnih.gov These early discoveries laid the foundational groundwork for a new class of fungicides and highlighted the agricultural potential residing within the 1,4-oxathiin heterocyclic core. wikipedia.orgnih.gov The mode of action for these compounds was later identified between 1971 and 1975 as the inhibition of succinate (B1194679) dehydrogenase (SDHI), a crucial enzyme in the fungal respiratory chain. wikipedia.orgnih.gov This understanding of the mechanism further fueled research into structure-activity relationships among various 1,4-oxathiin analogs. apsnet.orgnih.gov

The general synthesis of the 1,4-oxathiin ring system has been approached through various methods over the years, including condensation reactions, cycloaddition chemistry, and the ring expansion of other heterocycles. nih.gov

Evolution of Research on 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Research into this compound, also identified by the code UBI-P293, represents a specific branch of the broader investigation into 1,4-oxathiin derivatives. Unlike carboxin and its analogs, which were primarily developed for their fungicidal properties, the research focus for this compound shifted towards its role as a plant growth regulator.

This compound functions as a localized growth inhibitor, acting by blocking cell division and expansion in specific plant tissues while permitting the normal development of already formed tissues. The synthesis of this particular diphenyl derivative has been documented, with a conventional method involving the reaction of an alpha-haloketone like desyl chloride with 2-mercaptoethanol, followed by an acid-catalyzed cyclization. A patent filed by Uniroyal Ltd. in 1980 outlines a process for its preparation, indicating a period of active industrial research and development. google.com

The structural distinction of having two phenyl groups at the 5 and 6 positions of the dihydro-1,4-oxathiin ring sets it apart from the methyl and anilide-substituted carboxin, leading to its different biological application profile.

Table 1: Key Research Milestones for 1,4-Oxathiin and its Derivatives

| Year | Milestone | Significance |

|---|---|---|

| 1966 | Discovery of the fungicide Carboxin by Uniroyal. wikipedia.org | Established the biological importance of the 1,4-oxathiin scaffold. wikipedia.org |

| 1969 | Introduction of Oxycarboxin (Plantvax). wikipedia.org | Expanded the family of 1,4-oxathiin-based fungicides. wikipedia.org |

| 1971-1975 | Elucidation of the succinate dehydrogenase inhibition (SDHI) mechanism. wikipedia.orgnih.gov | Provided a clear understanding of the mode of action, guiding further research. wikipedia.org |

Significance of the 1,4-Oxathiin Heterocyclic Core in Chemical Research

The 1,4-oxathiin ring is a six-membered heterocycle containing both a sulfur and an oxygen atom in a 1,4-relationship. nih.gov This structural motif is of considerable significance in chemical research, primarily due to the diverse biological activities exhibited by its derivatives. nih.gov The most prominent application of the 1,4-oxathiin core has been in the development of fungicides. nih.govfrontiersin.org

The success of early 1,4-oxathiin-based fungicides like carboxin triggered extensive research to discover new analogs with improved efficacy and a broader spectrum of activity. wikipedia.org This has led to the development of numerous other agrochemicals. nih.gov Beyond fungicides, derivatives of the 1,4-oxathiin core have been explored for other biological applications, including as plant growth regulators.

The versatility of the 1,4-oxathiin ring allows for a wide range of chemical modifications, enabling the synthesis of a large library of compounds for screening and development. nih.gov Various synthetic strategies have been developed to access this heterocyclic system, including intermolecular cyclizations, cycloadditions, and ring expansions, making it an accessible scaffold for medicinal and agricultural chemists. researchgate.netresearchgate.netresearchgate.net The continued exploration of 1,4-oxathiin chemistry underscores its enduring importance as a privileged structure in the design of bioactive molecules. nih.govrsc.org

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 58041-19-3 | C₁₆H₁₄OS |

| Carboxin | 5234-68-4 | C₁₂H₁₃NO₂S |

| Oxycarboxin | 5259-88-1 | C₁₂H₁₃NO₄S |

| Desyl chloride | 1945-30-8 | C₁₄H₁₁ClO |

| 2-Mercaptoethanol | 60-24-2 | C₂H₆OS |

Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-2,3-dihydro-1,4-oxathiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVBPNSXCWYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206765 | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58041-19-3 | |

| Record name | P 293 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58041-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dihydro 5,6 Diphenyl 1,4 Oxathiin

Exploratory Synthetic Approaches and Related Derivatives

Ring Expansion Strategies from Precursors (e.g., Thiiranes)

A notable method for the synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines involves the ring expansion of thiiranes. researchgate.net This strategy provides a direct pathway to functionalized 1,4-oxathiine derivatives. The reaction between α-diazo-β-1,3-dicarbonyl compounds and thiiranes, facilitated by copper sulfate (B86663) and microwave irradiation, yields these oxathiine structures in moderate amounts. researchgate.net A key aspect of this method is its stereospecificity; when cis-1,2-disubstituted thiiranes are used as starting materials, the reaction produces trans-3-acyl-5,6-dihydro-1,4-oxathiines. researchgate.net This approach is valued for its efficiency in creating 3-acyl-1,4-oxathiines from readily available thiiranes. lookchem.com

| Reactants | Catalyst/Conditions | Product(s) | Yield | Ref. |

| Thiiranes and α-diazo-β-1,3-dicarbonyl compounds | Copper sulfate / Microwave | 3-acyl-5,6-dihydro-1,4-oxathiines | Moderate | researchgate.net |

| cis-1,2-disubstituted thiiranes and α-diazo-β-1,3-dicarbonyl compounds | Copper sulfate / Microwave | trans-3-acyl-5,6-dihydro-1,4-oxathiines | Moderate | researchgate.net |

Hetero-Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder reaction represents a powerful and versatile strategy for constructing the six-membered heterocyclic ring of 1,4-oxathiins. organic-chemistry.orgrsc.org This type of [4+2] cycloaddition involves a diene and a dienophile where one or more carbon atoms are replaced by heteroatoms, such as oxygen or sulfur. organic-chemistry.org In the context of 1,4-oxathiin (B13834599) synthesis, this can involve the reaction of an electron-deficient heterodiene with an electron-rich enolic ether. lookchem.com For instance, α,α'-dioxothiones, generated in situ, can be trapped by alkenes in a hetero-Diels-Alder reaction to form 1,4-oxathiins with a high degree of diastereoselectivity in the placement of substituents at the 2 and 3-positions. nih.gov This method is particularly valuable for creating a diverse range of substituted 1,4-oxathiin derivatives. rsc.orgnih.gov

| Diene Component | Dienophile Component | Key Features | Ref. |

| Electron-deficient heterodiene (e.g., 2,4-dioxopentane-3-thione) | Electron-rich enolic ethers | Synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines | lookchem.com |

| in situ generated α,α'-dioxothiones | Alkenes | High diastereoselectivity for 2,3-substituents | nih.gov |

Copper-Mediated Cyclizations to Oxathiine Derivatives

Copper-catalyzed reactions offer an effective route to 2,3-dihydrobenzo[b] researchgate.netlookchem.comoxathiine derivatives. One such method involves the copper-mediated 1,4-elimination of o,o'-dihydroxydisulfides to generate o-thioquinones in situ. These reactive intermediates are then trapped in an inverse electron-demand hetero-Diels-Alder reaction with electron-rich alkenes. researchgate.net Another approach utilizes a copper-catalyzed ring-closing reaction. For example, some ring-opening products of epoxides can be converted to 2,3-dihydro-1,4-oxathiin derivatives in the presence of 10 mol% copper(I) iodide in dimethylformamide at 120°C. researchgate.net These copper-mediated strategies provide valuable pathways to oxathiine-based structures. researchgate.net

| Starting Materials | Catalyst/Reagents | Reaction Type | Ref. |

| o,o'-Dihydroxydisulfides and electron-rich alkenes | Copper | Inverse electron-demand hetero-Diels-Alder | researchgate.net |

| Ring-opened epoxide derivatives | 10 mol% CuI in DMF | Ring-closing reaction | researchgate.net |

Chemical Transformations and Reactivity Studies

The reactivity of 2,3-dihydro-5,6-diphenyl-1,4-oxathiin has been explored through various chemical transformations, revealing insights into its electronic structure and reaction mechanisms.

Singlet Oxygenation Reactions and Dioxetane Intermediates

The reaction of this compound with singlet oxygen is a notable transformation. acs.org In a dye-sensitized photooxygenation reaction in dichloromethane, 2,3-diphenyl-5,6-dihydro-1,4-oxathiin reacts with singlet oxygen to form a thermally unstable dioxetane intermediate. acs.org This intermediate subsequently cleaves to yield the corresponding dicarbonyl compound. acs.org The formation of oxygenated products from the reaction of singlet oxygen with sulfur-containing olefins is often attributed to the intermediacy of a dioxetane. acs.org Depending on the substituents on the oxathiin ring, the reaction can lead to dicarbonyl compounds or ketosulfoxides. nih.gov

Intramolecular Oxygen Transfer Mechanisms

An interesting aspect of the singlet oxygenation of dihydro-1,4-oxathiins is the competition between the normal fragmentation of the dioxetane intermediate and an intramolecular oxygen transfer to the sulfur atom within the ring. acs.orgnih.gov This intramolecular oxygen transfer pathway leads to the formation of ketosulfoxides, presumably through a labile epoxide intermediate. nih.gov This alternative pathway is particularly favored by the presence of electron-withdrawing groups at the C3 position of the oxathiin ring. acs.orgnih.gov The basicity of the solvent can also promote this intramolecular oxygen transfer for certain amide derivatives. nih.gov

| Reaction | Key Intermediate | Products | Influencing Factors | Ref. |

| Singlet Oxygenation | Dioxetane | Dicarbonyl compounds and/or Ketosulfoxides | Substituents at C3, Solvent basicity | acs.orgnih.gov |

Base-Induced Ring-Opening and Breakdown Pathways

The 1,4-oxathiin ring system exhibits sensitivity to basic conditions, which can lead to ring-opening reactions. nih.gov The preparation of certain 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides is often complicated by the base sensitivity of the products, resulting in contamination with a ring-opened by-product. nih.gov Deliberate ring-opening of 2,3-dihydro-1,4-oxathiin-4,4-dioxides has been investigated for its synthetic utility, as the reaction exposes a reactive vinylic sulfone. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to explore the potential pathways for this base-induced ring-opening chemistry. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Under Electron Impact (EI) ionization, 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is expected to produce an abundant molecular ion peak [M]•+ corresponding to its molecular weight (254.35 g/mol ). researchgate.netsigmaaldrich.com The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Studies on analogous 5,6-dihydro-1,4-oxathiin structures have established key fragmentation mechanisms. nih.gov A major fragmentation pathway for related derivatives involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the saturated 2,3-dihydro portion of the oxathiin ring. nih.gov This cleavage is a common process for cyclohexene-like ring systems. Other significant fragmentation would involve the phenyl substituents, leading to the formation of ions such as the phenyl cation ([C₆H₅]⁺, m/z 77) or losses related to the phenyl groups.

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the [4+2] Diels-Alder cycloaddition and can be a characteristic fragmentation pathway for cyclohexene (B86901) and its analogues in mass spectrometry. masterorganicchemistry.comwikipedia.org The 2,3-dihydro-1,4-oxathiin ring is structurally a hetero-substituted cyclohexene, making it a potential substrate for this type of cleavage. wikipedia.org

This fragmentation pathway involves a concerted, pericyclic, single-step process that would break the ring at two positions. wikipedia.org For this compound, an rDA reaction would cleave the C2-C3 and C5-O bonds, leading to the formation of two distinct, stable neutral or charged species: an enol/thio-enol type fragment and a thio-acrolein type fragment. The favorability of this pathway is supported by studies on related oxygen-containing heterocycles like 4H-chromenes, which also exhibit rDA fragmentation under mass spectrometric conditions. nih.gov Research on other substituted oxathiins has also noted that they can undergo a retro-Diels-Alder reaction, reinforcing this as a plausible fragmentation signature for the title compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms. While complete spectral data for the title compound is not widely published, analysis of very closely related triaryl 1,4-oxathiin (B13834599) S,S-dioxides provides a strong basis for predicting its spectral features. researchgate.netnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons on the saturated portion of the ring and the aromatic protons of the phenyl groups. In closely related trans-2,3-diaryl-1,4-oxathiin dioxides, the protons at the C2 and C3 positions appear as doublets due to vicinal coupling. nih.gov A large coupling constant (J), typically in the range of 11.3 to 11.7 Hz, is indicative of a trans-diaxial relationship between these two protons, which defines the stereochemistry of the ring. nih.gov The protons of the two phenyl groups would appear as complex multiplets in the aromatic region of the spectrum. The ethylenic protons (-S-CH₂ -CH₂ -O-) in the parent 2,3-dihydro-1,4-oxathiine are observed as two triplets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.20-7.60 | Multiplet (m) | Signals from the 10 protons on the two phenyl rings. |

| Methylene Protons (-O-CH₂-) | ~4.30-4.60 | Triplet (t) | Corresponds to the two protons on the carbon adjacent to the oxygen atom. |

| Methylene Protons (-S-CH₂-) | ~3.00-3.30 | Triplet (t) | Corresponds to the two protons on the carbon adjacent to the sulfur atom. |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Data is extrapolated from unsubstituted 2,3-dihydro-1,4-oxathiine and substituted derivatives.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, signals are expected for the saturated carbons of the dihydro-oxathiin ring, the unsaturated carbons of the double bond, and the carbons of the two phenyl substituents. Analysis of a related compound, 2,6-diphenyl-3-(4-nitrophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide, shows the saturated ring carbons (C2 and C3) in the range of 67-83 ppm and the vinylic carbons at approximately 101 ppm and 160 ppm. researchgate.net The phenyl carbons appear in the typical aromatic region of ~123-134 ppm. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Vinylic Carbon (C6) | ~140-160 | Carbon of the C=C double bond attached to a phenyl group. |

| Aromatic Carbons (C₆H₅) | ~125-135 | Signals for the carbons of the phenyl rings. |

| Vinylic Carbon (C5) | ~100-110 | Carbon of the C=C double bond attached to a phenyl group. |

| Methylene Carbon (-O-CH₂-) | ~68-72 | Saturated carbon adjacent to the oxygen atom. |

| Methylene Carbon (-S-CH₂-) | ~25-30 | Saturated carbon adjacent to the sulfur atom. |

Note: Chemical shifts are predictions based on the analysis of related structures and can vary.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Data from a closely related triaryl oxathiin dioxide shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹ (e.g., 3074 cm⁻¹) and C=C stretching from the aromatic rings around 1609 cm⁻¹. researchgate.net The spectrum would also feature aliphatic C-H stretching vibrations from the saturated -CH₂-CH₂- portion of the ring, typically found in the 2850-3000 cm⁻¹ region. The most diagnostic signals for the heterocyclic ring would be the C-O-C and C-S-C asymmetric and symmetric stretching vibrations, which are expected to appear in the fingerprint region (below 1500 cm⁻¹). Specifically, strong C-O ether stretches are typically observed between 1050 and 1250 cm⁻¹, while the C-S stretch is weaker and appears at lower frequencies, generally in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | ~1600 and ~1475 | Medium-Weak |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1070 - 1020 | Strong |

| C-S Stretch | 800 - 600 | Weak |

Note: Frequencies are approximate and based on general values for functional groups and data from similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected that correspond to its specific structural features, including the C-O-C ether linkage, the C-S-C thioether moiety, the vinylic C=C bond, and the aromatic phenyl rings.

The table below presents IR data for related 1,4-oxathiin S,S-dioxide compounds, which helps to approximate the expected absorptions for the title compound.

| Compound Name | IR Absorptions (cm⁻¹) | Key Functional Group Assignments | Source |

| 2,6-Diphenyl-3-(4-chlorophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 3067, 3035, 1608, 1574, 1302, 1280, 1127, 1081 | Aromatic C-H stretch, Aromatic C=C stretch, S=O stretch, C-O stretch | researchgate.net |

| 2,6-Diphenyl-3-(4-nitrophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 3074, 1609, 1522, 1347, 1295, 1128, 1082 | Aromatic C-H stretch, Aromatic C=C stretch, NO₂ asymmetric stretch, NO₂ symmetric stretch, S=O stretch, C-O stretch | researchgate.net |

This data is for illustrative purposes from related compounds.

X-ray Crystallography for Absolute Structure and Diastereoselectivity

X-ray crystallography is the most definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemical relationships.

For the 1,4-oxathiin framework, X-ray diffraction studies are crucial for confirming the ring conformation and the stereochemistry of substituents. Research on the synthesis of related 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides reveals significant diastereoselectivity. These reactions exclusively yield products with a trans arrangement of the 2,3-diaryl substituents. mdpi.com This stereochemical outcome is definitively confirmed through X-ray crystal analysis of derivatives. mdpi.com The trans configuration is further supported by ¹H NMR spectroscopy, which shows a characteristic coupling constant between the protons at the C2 and C3 positions in the range of 11.3 to 11.7 Hz, indicative of a diaxial arrangement. mdpi.com

While a crystal structure for this compound itself is not detailed in the surveyed literature, the analysis of the related fungicide Oxycarboxin (B166467) (2,3-dihydro-5-carboxanilide-6-methyl-1,4-oxathiin-4,4-dioxide) provides an excellent model for the structural features of the dihydro-1,4-oxathiin ring. nih.gov The crystallographic study of Oxycarboxin revealed that the six-membered heterocyclic ring is nonplanar. nih.gov

The table below summarizes the crystallographic data for Oxycarboxin, illustrating the detailed structural information that can be obtained for this class of compounds. nih.gov

| Parameter | Value | Source |

| Compound Name | 2,3-dihydro-5-carboxanilide-6-methyl-1,4-oxathiin-4,4-dioxide (Oxycarboxin) | nih.gov |

| Molecular Formula | C₁₂H₁₃NO₄S | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Cell Length a (Å) | 5.9985 (4) | nih.gov |

| Cell Length b (Å) | 8.3178 (6) | nih.gov |

| Cell Length c (Å) | 13.1333 (8) | nih.gov |

| Cell Angle α (°) | 104.702 (4) | nih.gov |

| Cell Angle β (°) | 93.180 (5) | nih.gov |

| Cell Angle γ (°) | 106.876 (5) | nih.gov |

| Volume (ų) | 600.59 (7) | nih.gov |

This data represents a related oxathiin derivative and serves as a structural model.

X-ray crystallographic data can sometimes be complicated by disorder within the oxathiin ring, which suggests a degree of conformational mobility even in the solid state.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been a pivotal tool in investigating the formation and reactivity of 1,4-oxathiin (B13834599) systems. While specific studies on 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin are limited, extensive DFT analysis has been conducted on the closely related 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides, offering valuable transferable insights. researchgate.net These studies typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) to model the electronic structure and reaction pathways.

A significant focus of DFT studies has been the elucidation of the reaction mechanism for the synthesis of triaryl 1,4-oxathiins. researchgate.net The computational work often includes a lithium counterion in the models to accurately represent the experimental conditions involving organolithium bases. researchgate.net These calculations have been instrumental in mapping out the potential energy surface for key reaction steps, including aldehyde incorporation, cyclization, and proton transfers. researchgate.net

Elucidation of Transition Structures and Energy Profiles

A key aspect of DFT studies is the identification and characterization of transition state structures, which are critical for understanding reaction kinetics and selectivity. For the formation of related triaryl-1,4-oxathiin S,S-dioxides, DFT calculations have successfully located transition states for both the initial aldehyde addition and the subsequent cyclization steps. nih.gov These transition state structures are characterized by a single imaginary frequency, and their connectivity to reactants and products is confirmed through intrinsic reaction coordinate (IRC) calculations. mdpi.com

The energy profiles derived from these calculations provide quantitative data on reaction barriers. For instance, in the cyclization leading to a triaryl-1,4-oxathiin S,S-dioxide, the activation barriers for the formation of cis and trans isomers have been calculated, revealing a preference for the trans product. nih.gov The difference in the free energy of activation (ΔΔG‡) between the two pathways can be used to rationalize the experimentally observed stereoselectivity. nih.gov

| Parameter | Value (kcal/mol) |

|---|---|

| Energy Difference (9trans vs 9cis) | -1.7 |

| Activation Barrier (cis pathway) | 17.4 |

| Activation Barrier (trans pathway) | 16.4 |

| ΔΔG‡ (trans vs cis) | -2.7 |

Computational Modeling of Ring-Opening Chemistry

DFT calculations have also been employed to investigate the base-induced breakdown and ring-opening of 1,4-oxathiin derivatives. researchgate.netnih.gov This is particularly relevant as the stability of the heterocyclic ring can be a limiting factor in their synthesis. nih.govnih.gov Computational models can explore various potential pathways for ring cleavage, identifying the most likely mechanisms under basic conditions. researchgate.net These studies provide a molecular-level understanding of the structures and mechanisms involved in both the formation and decomposition of the 1,4-oxathiin ring. researchgate.net

Stereoselectivity Predictions and Analysis

A significant outcome of DFT studies on related 1,4-oxathiin systems is the accurate prediction and analysis of stereoselectivity. researchgate.netnih.gov In the synthesis of 2,3,6-triaryl-1,4-oxathiin S,S-dioxides, experiments show an exclusive formation of the trans arrangement of the 2,3-diaryl substituents. openmedicinalchemistryjournal.com DFT calculations have corroborated this observation, indicating that the trans-selectivity is established during the cyclization stage of the reaction. researchgate.netnih.gov By comparing the energy profiles of the competing pathways leading to cis and trans products, it was determined that the transition state for the formation of the trans isomer is lower in energy. nih.gov This preference is attributed to the relative energies of the pre-cyclization intermediates and the activation barriers for the ring-closing step. nih.gov

Ab Initio Calculations for Mechanistic Insights

While DFT is a widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can provide a higher level of theory for mechanistic investigations. Although specific ab initio studies on this compound are not prominent in the literature, such methods could be applied to further refine the understanding of its electronic structure and reaction pathways. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could offer more accurate energy calculations and a more detailed description of electron correlation effects, which can be important in systems with multiple heteroatoms and aromatic rings.

Molecular Dynamics Simulations (Potential Area of Research)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. rsc.orgmdpi.com While specific MD simulations for this compound have not been reported, this represents a promising area for future research. MD simulations could provide insights into the conformational dynamics of the 1,4-oxathiin ring and the appended phenyl groups. This would be particularly useful for understanding how the molecule interacts with its environment, such as in different solvents or at interfaces. rsc.org Furthermore, MD simulations can be used to explore the binding of this compound to biological targets by modeling the dynamic interactions between the ligand and the protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their properties or activities. researchgate.netresearchgate.net For this compound, QSAR models could be developed to predict various physicochemical properties without resorting to direct clinical outcomes. For instance, QSAR could be used to predict properties like solubility, lipophilicity (logP), and metabolic stability based on a set of calculated molecular descriptors. researchgate.netresearchgate.net These descriptors can be topological, electronic, or geometric in nature. Such models, once validated, could be used to virtually screen libraries of related 1,4-oxathiin derivatives to identify candidates with desired properties for various applications, guiding synthetic efforts towards more promising compounds. researchgate.net

Biological Activity and Mechanistic Research in Non Clinical Systems

Plant Growth Regulation Research

Research into 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin has revealed its significant capabilities as a plant growth regulator, particularly in horticultural applications. Its effects are characterized by the localized inhibition of growth, which can be harnessed to modify plant architecture, such as branching patterns and bud development.

This compound has been successfully utilized as a chemical disbudding agent in ornamental plants, most notably chrysanthemums (Chrysanthemum morifolium). ashs.org When applied to plants that are initiating flowers, the compound selectively blocks the development of lateral buds, while the terminal bud is unaffected and develops into a normal inflorescence. ashs.org This action can reduce the manual labor required for disbudding. The effectiveness of the chemical is dependent on the concentration, timing of application, and the specific cultivar. ashs.orgresearchgate.net For instance, optimal concentrations for disbudding across 35 evaluated cultivars ranged from 0.25% to 1.0% when applied between 15 to 24 short days. ashs.org Earlier applications or higher concentrations can inhibit all bud development, including the terminal inflorescence. ashs.orgresearchgate.net

Studies on various chrysanthemum cultivars have shown that a 0.50% concentration applied on the 20th short day can yield the smallest number of side shoots and the largest blooms in cultivars like 'Promenade', 'Impr. Indianapolis White', 'Festival', and 'Wildfire'. researchgate.net However, the same treatments caused leaf damage in 'Golden Shoesmith' and 'Fred Shoesmith' cultivars. researchgate.net While chemical treatment alone may result in smaller blooms compared to manual disbudding, a single manual disbudding performed two weeks after chemical application can produce blooms larger and heavier than the manually disbudded controls. researchgate.net This suggests that the compound can significantly reduce disbudding labor without compromising, and potentially enhancing, flower quality in certain cultivars. researchgate.net

Interactive Table: Effects of this compound on Chrysanthemum Cultivars

| Cultivar | Concentration (%) | Application Time (Short Day) | Observed Effects | Reference |

| Bright Golden Anne | 0.4% - 0.8% | Within a few days of planting | Effective as a chemical "pinching" agent, reducing apical dominance. | researchgate.net |

| General (35 cultivars) | 0.25% - 1.0% | 15 to 24 | Effective chemical disbudding; timing and concentration are critical. | ashs.org |

| Golden Shoesmith | 0.125% - 0.75% | 20th or 23rd | Decreased side shoots, delayed flowering, leaf damage. | researchgate.net |

| Fred Shoesmith | 0.125% - 0.75% | 20th or 23rd | Decreased side shoots, delayed flowering, leaf damage. | researchgate.net |

| Promenade | 0.50% | 20th | Smallest number of side shoots, largest blooms. | researchgate.net |

| Impr. Indianapolis White | 0.50% | 20th | Smallest number of side shoots, largest blooms. | researchgate.net |

| Festival | 0.50% | 20th | Smallest number of side shoots, largest blooms. | researchgate.net |

| Wildfire | 0.50% | 20th | Smallest number of side shoots, largest blooms. | researchgate.net |

| Indianapolis White | 0.75% - 1.00% | 22nd | Most promising treatment for lateral bud control (31-76%). | mdpi.com |

| Indianapolis Yellow | 0.75% - 1.00% | 22nd | Most promising treatment for lateral bud control (39-91%). | mdpi.com |

The primary mechanism by which this compound alters plant architecture is through the disruption of apical dominance. In vegetative chrysanthemum plants, application of the compound blocked the development of the top 8–10 nodes, which effectively inhibits the terminal bud. ashs.org This reduction in apical dominance allows for the development of lateral shoots at a rate, number, and weight comparable to those on manually pruned plants. ashs.org Similarly, in young apple trees, the compound's activity led to the cessation of terminal growing points, which in turn stimulated lateral bud break and subsequent shoot growth. actahort.org This demonstrates a consistent effect of inhibiting terminal growth to promote lateral branching across different plant species.

The growth-regulating effects of this compound are attributed to its action as a localized inhibitor of cell division and expansion. ashs.org Research indicates that the compound specifically targets these fundamental growth processes in developing tissues. ashs.org A key characteristic of its action is that well-formed, mature tissues are exempt from its effects and continue to develop normally. ashs.org This localized action allows for precise modification of plant form, such as preventing the development of new buds without harming existing leaves or stems.

The physiological response to this compound is highly species- and even cultivar-specific. In chrysanthemum studies, different cultivars exhibited varying degrees of effectiveness and phytotoxicity to the same chemical treatment. researchgate.net Likewise, in apple trees, the compound's effect on flowering differed between cultivars; it had little influence on 'Delicious' flowers but inhibited flower development in 'McIntosh'. actahort.org

While the specific metabolic pathways affected by this compound to regulate growth are not fully elucidated, research on the broader 1,4-oxathiin (B13834599) class provides insight into their systemic action. Related compounds, such as the fungicide carboxin (B1668433), are known to target cellular respiration. apsnet.orgsci-hub.se Specifically, carboxin inhibits the enzyme succinate (B1194679) dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. sci-hub.senih.gov This action disrupts energy production within the cell. apsnet.orgsci-hub.se This disruption of a fundamental metabolic pathway is the basis for the fungicidal activity of many 1,4-oxathiin derivatives.

Antimicrobial Activity Investigations (General 1,4-Oxathiin Class, avoiding specific compound claims without direct citation)

The 1,4-oxathiin class of heterocyclic compounds is well-regarded for its biological activities, particularly its systemic fungicidal properties. nih.govmdpi.com Compounds such as carboxin and oxycarboxin (B166467) were among the first systemic fungicides developed and are effective against diseases caused by Basidiomycetes fungi, including many smut and rust diseases on cereal crops. apsnet.orgapsnet.org

The primary mechanism of action for the fungicidal activity of 1,4-oxathiin derivatives is the inhibition of mitochondrial respiration. researchgate.netsci-hub.se These compounds specifically target and inhibit the function of succinate dehydrogenase, a key enzyme complex in the citric acid cycle and the electron transport chain. sci-hub.senih.gov By binding to this enzyme, they block the oxidation of succinate to fumarate, thereby disrupting the production of cellular energy (ATP) and leading to the death of the fungal organism. apsnet.orgsci-hub.se This specific mode of action provides selective toxicity against susceptible fungi. nih.gov Structure-activity relationship studies have shown that substitutions on the oxathiin and anilide portions of the molecule can significantly alter the fungitoxicity and the spectrum of activity. apsnet.org

Research into Succinate Dehydrogenase Inhibition (Relevant to Carboxin and Oxathiin Fungicides)

The 1,4-oxathiin ring is a core structure in a class of systemic fungicides, with Carboxin being a primary example. sci-hub.senih.gov Research has demonstrated that the fungicidal activity of these compounds stems from their ability to inhibit succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.gov This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. researchgate.net

The mechanism of action for oxathiin fungicides like Carboxin involves the specific inhibition of the electron transport system. nih.govasm.org Studies on mitochondria from the fungus Ustilago maydis revealed that Carboxin effectively inhibits succinate-cytochrome c reductase and succinate-coenzyme Q reductase, but does not affect NADH cytochrome c reductase. nih.gov This indicates that the primary site of action is located between succinate and coenzyme Q in the respiratory chain. nih.govasm.org The inhibition is potent, with a Ki (inhibition constant) of 0.32 µM observed for succinate oxidation in mitochondria from sensitive fungi. sci-hub.se The inhibition has been characterized as noncompetitive in nature. sci-hub.se

Interestingly, the effectiveness of the inhibition is dependent on the integrity of the mitochondrial membrane. Carboxin is highly effective at inhibiting SDH when intact mitochondria are used, but it does not inhibit the solubilized enzyme. nih.govasm.org This suggests that the inhibitor's binding site is structurally complex and may involve multiple subunits of the SDH enzyme complex that are properly assembled only within the mitochondrial inner membrane. dntb.gov.ua

Structure-activity relationship studies have also been a key part of this research. Analogues of Carboxin, such as its monoxide and dioxide derivatives, have been evaluated. The dioxide analogue, Oxycarboxin, is also an effective inhibitor of the succinate-driven reductase enzymes, while the monoxide version is less effective. sci-hub.senih.govasm.org This highlights the importance of the chemical structure of the oxathiin ring and its substituents in determining the inhibitory potency against succinate dehydrogenase. acs.org

Table 1: Inhibition of Mitochondrial Respiration by Carboxin

| Enzyme/Process | Organism | Effect of Carboxin | Reference |

|---|---|---|---|

| Succinate Cytochrome c Reductase | Ustilago maydis, Saccharomyces cerevisiae | Inhibited | nih.gov |

| NADH Cytochrome c Reductase | Ustilago maydis, Saccharomyces cerevisiae | No effect | nih.gov |

| Succinate Coenzyme Q Reductase | Ustilago maydis, Saccharomyces cerevisiae | Inhibited | nih.gov |

| Succinate Oxidation | Ustilago maydis | Inhibited (Ki = 0.32 µM) | sci-hub.se |

Antiviral Activity Research (General 1,4-Oxathiin Class, e.g., HIV-1)

Derivatives of the 1,4-oxathiin class have been investigated for their potential antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.gov One notable example is Oxathiin carboxanilide (OC), which was found to be highly effective at preventing the killing of virus-infected CD4+ lymphocytes. nih.gov This compound demonstrated a potent ability to inhibit HIV-1 reproduction, with complete protection of infected cells observed at a concentration of 0.5 µM, while showing no toxicity below 50 µM. nih.gov

The mechanism of action for these oxathiin derivatives is distinct from many other antiviral agents. Research has shown that compounds like Oxathiin carboxanilide act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They target the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA for integration into the host cell's genome. unc.edu However, OC did not have a direct effect on the enzymatic activity of isolated HIV reverse transcriptase or HIV protease, suggesting its effect is on an early stage of the viral replication cycle within the host cell. nih.gov The effect of OC was found to be reversible. nih.gov

Structure-activity relationship studies have been conducted on a series of compounds related to Oxathiin carboxanilide to determine the key structural requirements for anti-HIV activity. nih.gov Several of these compounds were highly active, exhibiting 50% effective concentrations (EC50) in the nanomolar range and therapeutic indices greater than 1,000. nih.gov Research into viral resistance has identified specific mutations in the reverse transcriptase enzyme, such as at amino acid positions 100 and 181, that confer resistance to these carboxanilide compounds. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Oxathiin Carboxanilide (UC) Compounds

| Compound | Activity Level | Mechanism | Key Resistance Mutation | Reference |

|---|---|---|---|---|

| Oxathiin carboxanilide (OC) | EC50 = 0.5 µM | Inhibition of HIV-1 reproduction (early stage) | Not specified | nih.gov |

| UC84 | Highly Active (nM range) | Non-nucleoside RT inhibitor (NNRTI) | Y181C | nih.gov |

| UC10 | Highly Active (nM range) | Non-nucleoside RT inhibitor (NNRTI) | L100I | nih.gov |

Role as a Lead Compound in Early-Stage Drug Discovery Research

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. nih.gov The diverse biological activities exhibited by the 1,4-oxathiin chemical scaffold position it as a valuable lead structure for early-stage drug discovery research.

The potent and specific inhibition of succinate dehydrogenase by carboxin and related oxathiins serves as a foundational example. researchgate.net This established mechanism provides a clear starting point for designing new fungicides or potentially agents for other diseases where modulation of SDH is desirable. The structure-activity relationships derived from these early fungicide studies offer a roadmap for chemists to synthesize new analogues with potentially improved properties. acs.org

Similarly, the discovery of potent anti-HIV-1 activity in Oxathiin carboxanilide and its derivatives establishes the 1,4-oxathiin core as a promising lead for the development of novel antiretroviral drugs. nih.gov The fact that these compounds act as NNRTIs provides a specific molecular target for further optimization. nih.gov Researchers can use the lead structure to create libraries of related compounds, aiming to enhance efficacy against resistant viral strains, improve safety profiles, and optimize how the drug is absorbed, distributed, metabolized, and excreted by the body. mdpi.com The identification of the 1,4-oxathiin skeleton as a "new class of anti-HIV agents" underscores its importance as a lead for further development. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Chemical Reactivity and Transformation Pathways

Substituents on the 1,4-oxathiin (B13834599) ring system profoundly affect its reactivity, particularly in oxidation reactions. The electronic nature of these groups can dictate the stability of intermediates and favor one reaction pathway over another.

The reaction of 2,3-dihydro-1,4-oxathiins with singlet oxygen (¹O₂) typically proceeds through a dioxetane intermediate. The subsequent fragmentation of this intermediate is highly dependent on the substituents present on the oxathiin ring. nih.govacs.orgacs.org

In the case of 2,3-diphenyl-5,6-dihydro-1,4-oxathiin, photosensitized oxygenation leads to the formation of a thermally unstable dioxetane, which then cleaves to yield the corresponding dicarbonyl compound. acs.org However, the introduction of different substituents can alter this outcome significantly.

A key competing pathway is the intramolecular transfer of an oxygen atom from the dioxetane intermediate to the sulfur atom on the ring. nih.govacs.org This alternative pathway is promoted by the presence of electron-withdrawing groups at the C3 position of the oxathiin ring. nih.govresearchgate.net This process leads to the formation of ketosulfoxides, presumably through a labile epoxide intermediate, instead of the expected dicarbonyl fragmentation products. acs.orgresearchgate.net The basicity of the solvent can also promote this intramolecular oxygen transfer pathway, particularly for amide derivatives. nih.govacs.org

The competition between these two pathways—normal fragmentation to dicarbonyls versus intramolecular oxygen transfer to form ketosulfoxides—is a clear example of how substituents dictate chemical transformations. nih.gov

Table 1: Influence of Substituents on Singlet Oxygenation of 5,6-Dihydro-1,4-oxathiins

| Substituent at C3 | Primary Reaction Pathway | Major Products | Reference |

|---|---|---|---|

| Phenyl (as in the title compound) | Normal Dioxetane Fragmentation | Dicarbonyl Compounds | acs.org |

| Electron-Withdrawing Groups (e.g., amides) | Intramolecular Oxygen Transfer to Sulfur | Ketosulfoxides | nih.govacs.orgresearchgate.net |

| Unsubstituted/Monosubstituted Amides | Intramolecular Oxygen Transfer (promoted by solvent basicity) | Ketosulfoxides | nih.govacs.org |

Stereochemical Influence on Biological Activity and Reactivity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule governs its interaction with biological targets like enzymes and receptors. nih.gov In the realm of 1,4-oxathiin derivatives, stereochemistry significantly influences both reactivity and bioactivity. nih.govmdpi.com

Research into the synthesis of 2,3,6-triaryl-1,4-oxathiin S,S-dioxides has shown that these reactions can be highly stereoselective. nih.govmdpi.comresearchgate.net The products are often formed exclusively with a trans arrangement of the 2,3-diaryl substituents. nih.govmdpi.com This specific stereochemical outcome is set during the cyclization stage of the reaction. nih.govresearchgate.net The trans configuration is confirmed through X-ray crystal analysis and proton NMR spectroscopy, where the coupling constant for the hydrogens at the C2 and C3 positions typically falls in the range of 11.3 to 11.7 Hz, which is characteristic of a diaxial arrangement. nih.govmdpi.com

This stereoselectivity has profound implications for the compound's biological function. For instance, the fungicidal activity of oxathiin derivatives like Carboxin (B1668433) is known to be stereochemically dependent. nih.govnih.gov While the natural isomers of many bioactive compounds show significant potency, their unnatural stereoisomers are often much less active or completely inactive. nih.gov This difference is frequently attributed to stereoselective uptake by transport systems or specific binding requirements at the target site. nih.gov Therefore, controlling the stereochemistry of the dihydro-1,4-oxathiin core is essential for developing potent and selective bioactive agents.

Investigation of the Role of Phenyl Substituents in Bioactivity

The two phenyl groups at the C5 and C6 positions of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin are not merely passive structural components; they are crucial for its biological activity. This compound, also known as UBI-P293, functions as a localized plant growth inhibitor by blocking cell division and expansion.

The role of aryl substituents is well-established in the broader class of oxathiin fungicides, such as Carboxin and Oxycarboxin (B166467). nih.govnih.gov These molecules inhibit the enzyme succinate (B1194679) dehydrogenase in fungi. nih.govnih.gov The phenyl group in these related structures is essential for binding to the active site of the enzyme. nih.gov Quantitative structure-activity relationship (QSAR) studies on other heterocyclic biocides have similarly demonstrated that hydrophobic and steric properties of phenyl ring substituents are critical for activity. researchgate.net The introduction of different substituents on the phenyl ring can drastically alter the biological efficacy, underscoring the importance of the aryl moiety's interactions with the biological target. researchgate.net

Correlation between Structural Features and Spectroscopic Signatures

The specific structural arrangement of this compound and its derivatives gives rise to characteristic spectroscopic signatures that are invaluable for identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of related trans-2,3-diaryl-1,4-oxathiin S,S-dioxides, the protons at the C2 and C3 positions appear as doublets with a large coupling constant (J = 11.3–11.7 Hz), confirming their diaxial relationship in a chair-like conformation. nih.govmdpi.com The chemical shifts for these protons are typically found in the ranges of 5.81–6.48 ppm (H-2) and 4.67–5.63 ppm (H-3). nih.gov The lone vinylic proton on the oxathiin ring appears as a distinct singlet between 5.85 and 6.51 ppm. nih.govresearchgate.net The phenyl protons generate complex multiplets in the aromatic region of the spectrum. mdpi.com

Mass Spectrometry (MS): Electron impact mass spectrometry reveals characteristic fragmentation patterns. For related heterocyclic systems, fragmentation often begins with the loss of side groups, followed by the decomposition of the heterocyclic ring. sapub.org For this compound, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, aiding in its identification in complex mixtures. uni.lu

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For 2,3,6-triphenyl-2,3-dihydro-1,4-oxathiin S,S-dioxide, characteristic absorption bands are observed for C-H stretching of the aromatic rings (~3067 cm⁻¹), C=C stretching (~1609 cm⁻¹), and strong bands corresponding to the sulfone group (SO₂) at approximately 1283 and 1127 cm⁻¹. mdpi.com

These correlations between structure and spectroscopic data are essential tools for confirming the identity, purity, and stereochemistry of synthesized 2,3-dihydro-1,4-oxathiin derivatives.

Table 2: Key Spectroscopic Data for a Related Compound: 2,3,6-Triphenyl-2,3-dihydro-1,4-oxathiin S,S-dioxide

| Spectroscopic Technique | Structural Feature | Observed Signature | Reference |

|---|---|---|---|

| ¹H NMR | H-2 and H-3 Protons (trans-diaxial) | d, J ≈ 11.7 Hz (δ 6.18 and 4.81 ppm) | mdpi.com |

| ¹H NMR | Vinylic Proton | s, δ 6.46 ppm | mdpi.com |

| ¹³C NMR | Heterocyclic Carbons (C2, C3) | δ 83.08, 67.96 ppm | mdpi.com |

| IR | Sulfone Group (SO₂) | ~1283 and 1127 cm⁻¹ | mdpi.com |

| HRMS (ESI) | Protonated Molecule [M+H]⁺ | m/z 363.1066 (Calculated: 363.1050) | mdpi.com |

Environmental Fate and Degradation Research

Photodegradation Pathways and Mechanisms

Research on the specific photodegradation pathways of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is not extensively documented in publicly available literature. However, insights can be drawn from studies on related heterocyclic compounds and aromatic N-oxides. For instance, the photodegradation of the benzotriazine di-N-oxide SN30000 was found to be oxygen-insensitive and proceeded through an oxaziridine (B8769555) intermediate, leading to intramolecular oxygen transfer. nih.gov Such a mechanism, involving rearrangement and the formation of more stable products, could be a potential pathway for the photodegradation of this compound, given its aromatic and heterocyclic nature.

Photolytic Stability under Varied Conditions

In a study on the photocatalytic degradation of the related compound 1,4-dioxane, the use of Au/TiO2 Janus nanoparticles under 254 nm UV light significantly accelerated its degradation compared to bare TiO2 nanoparticles or irradiation at 365 nm. mdpi.com This suggests that photocatalytic conditions could enhance the degradation of the more complex this compound, although experimental verification is required.

Table 1: Hypothetical Factors Influencing Photolytic Stability of this compound

| Factor | Potential Influence on Stability | Rationale based on Analogous Compounds |

| pH | May alter the electronic structure and thus the photoreactivity. | Studies on other compounds show pH can influence photodegradation rates. |

| Light Source (UV-A, UV-B, Visible) | The energy of the light source will determine if electronic transitions leading to degradation can occur. | Aromatic systems typically absorb in the UV region. |

| Presence of Photosensitizers | Could accelerate degradation through energy transfer. | A common phenomenon in photochemistry. |

| Solvent | Can influence the stability of reactive intermediates. | Solvent effects are a fundamental aspect of reaction kinetics. |

This table is based on general chemical principles and data from related compounds, as direct studies on this compound are not available.

Chemical Stability under Environmental Conditions (e.g., pH, Temperature)

The chemical stability of this compound under various environmental conditions, particularly with respect to pH and temperature, has not been the subject of dedicated published studies. However, research on the synthesis of related 1,4-oxathiin (B13834599) derivatives indicates a sensitivity to basic conditions. The synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides is noted to be hindered by the base sensitivity of the products, which can lead to the formation of a ring-opened by-product. nih.govresearchgate.netmdpi.com This suggests that in alkaline environmental compartments, this compound may undergo degradation through ring-opening reactions.

The stability of the compound at different temperatures is not documented. As with most organic molecules, elevated temperatures would be expected to increase the rate of any degradation reactions.

Research on Biodegradation Potential

Specific studies on the biodegradation of this compound are not found in the reviewed literature. However, research into the microbial degradation of sulfur-containing heterocyclic compounds provides a basis for assessing its potential susceptibility to biological transformation. Microbial degradation is a key process in the environmental breakdown of many organic pollutants. nih.gov

The white-rot fungus Coriolus versicolor has been shown to metabolize a range of thiophene (B33073) derivatives through various pathways, including redox reactions and C-S bond cleavage. nih.gov This indicates that microorganisms possess the enzymatic machinery to degrade sulfur-containing heterocycles. Furthermore, organosulfur polymers are known to have inherent biodegradability due to the presence of sulfur-containing functional groups that are susceptible to enzymatic or hydrolytic cleavage. mdpi.com

Given that this compound contains a sulfur atom within its heterocyclic ring, it is plausible that it could serve as a substrate for certain microorganisms. The diphenyl substitution may, however, increase its recalcitrance to microbial attack compared to simpler sulfur heterocycles.

Table 2: General Microbial Degradation Pathways for Sulfur-Containing Heterocycles

| Degradation Pathway | Description | Relevance to this compound |

| S-Oxidation | Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. | A likely initial step in the microbial metabolism of the oxathiin ring. |

| C-S Bond Cleavage | Enzymatic cleavage of the carbon-sulfur bond, leading to ring opening. | A potential pathway for the breakdown of the heterocyclic core. nih.gov |

| Hydroxylation | Introduction of hydroxyl groups onto the aromatic rings. | A common initial step in the aerobic degradation of aromatic compounds. |

This table outlines general pathways and their potential relevance, as direct biodegradation studies on the target compound are unavailable.

Minimization of Hazardous By-products in Synthesis

The synthesis of 1,4-oxathiin derivatives can be accompanied by the formation of unwanted by-products. In the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides, a notable by-product is a ring-opened keto sulfone. mdpi.com The formation of this by-product is attributed to the base sensitivity of the 1,4-oxathiin ring system. nih.govresearchgate.netmdpi.com

Strategies to minimize the formation of such hazardous by-products primarily focus on the purification of the final product. One reported method involves the trituration of the crude reaction mixture with a solvent such as warm ether. This technique effectively dissolves the unwanted keto-sulfone by-product and any unreacted starting materials, leaving the desired 1,4-oxathiin product as a solid. mdpi.com

Further research into optimizing reaction conditions, such as the choice of base, solvent, and temperature, could potentially lead to synthetic routes that inherently minimize the formation of these by-products, aligning with the principles of green chemistry. For instance, the use of biocatalysts, such as lipases, has been explored for the synthesis of other heterocyclic compounds like 1,4-benzoxazinone derivatives to avoid toxic metal catalysts and reduce by-product formation. nih.gov While not directly applied to this compound, this approach highlights a potential avenue for cleaner synthesis.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,4-oxathiin (B13834599) scaffolds is an active area of chemical research. While a traditional two-step synthesis for 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin exists, involving the reaction of an alpha-haloketone with 2-mercaptoethanol (B42355) followed by acid-catalyzed cyclization, future research will likely focus on developing more efficient and environmentally benign methodologies. The principles of green chemistry, such as using sustainable catalysts, minimizing waste, and employing solvent-free or aqueous reaction conditions, are becoming increasingly important in synthetic organic chemistry. herts.ac.ukacs.org

Emerging strategies for the synthesis of related 1,4-oxathiin derivatives could be adapted for the target molecule. These include:

Catalytic Systems: Copper(I)-catalyzed C-H functionalization and cross-dehydrogenative C-S coupling reactions have been successfully used to create fused 1,4-oxathiin derivatives in a single pot, offering a milder and more efficient alternative to traditional methods. epa.gov

Multi-component Reactions: A novel method for assembling 1,4-oxathiin S,S-dioxide rings involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aldehydes under basic conditions. wikipedia.orgorst.edunih.gov Exploring such multi-component protocols could provide a direct and atom-economical route to diversely substituted diphenyl-oxathiins.

Annulation Strategies: The [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates with other reagents represents another advanced approach for constructing the 1,4-oxathiin ring system. eagri.org

Sustainable Approaches: Techniques like microwave-assisted synthesis and grindstone chemistry, which often proceed under solvent-free conditions, could significantly reduce reaction times and environmental impact. chemicalbook.comresearchgate.net

Future synthetic research should aim to improve yields, reduce the number of synthetic steps, and decrease reliance on hazardous reagents and solvents, making the production of this compound and its analogs more scalable and sustainable.

| Synthetic Strategy | Description | Potential Advantages | Relevant Analogs |

| Copper(I)-Catalysis | Single-pot synthesis via C-H functionalization and C-S coupling. epa.gov | Mild conditions, broad substrate scope, good yield. epa.gov | Fused 1,4-oxathiin derivatives epa.gov |

| Base-Induced Cyclization | Reaction of benzyl 1-alkynyl sulfones and aryl aldehydes. wikipedia.orgorst.edu | Novel pathway to triaryl-substituted systems. wikipedia.orgorst.edu | 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides wikipedia.orgorst.edu |

| [3+3] Annulation | Annulation of zwitterionic thiolates with iodonium (B1229267) ylides. eagri.org | High efficiency under mild, metal-free conditions. eagri.org | General 1,4-oxathiin scaffolds eagri.org |

| Green Chemistry Methods | Use of microwave irradiation or solvent-free grinding. chemicalbook.comresearchgate.net | Reduced waste, energy efficiency, shorter reaction times. chemicalbook.comresearchgate.net | Various heterocyclic compounds chemicalbook.comresearchgate.net |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

The 1,4-oxathiin ring is the core of a well-known class of fungicides, including carboxin (B1668433) and its sulfone analog oxycarboxin (B166467). wikipedia.orgapsnet.org The primary mode of action for these compounds is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain. wikipedia.orgmdpi.comnih.gov They bind to the enzyme, blocking its normal function and disrupting cellular respiration in susceptible fungi. wikipedia.orgnih.gov

For this compound, which is known to function as a localized plant growth inhibitor by blocking cell division and expansion, a key area for future research is to determine if it shares the same SDH-inhibiting mechanism. Studies should investigate:

Enzyme Inhibition Assays: Direct testing of the compound's effect on the activity of isolated SDH from both fungal and plant sources.

Cellular Respiration Studies: Measuring the impact on oxygen consumption in treated cells and tissues to confirm mitochondrial disruption.

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound bound to the SDH enzyme could reveal the precise molecular interactions responsible for its activity and selectivity.

Structure-Activity Relationship (SAR): Synthesizing and testing a series of analogs with varied substitution patterns on the phenyl rings would help to identify the key structural features required for biological activity, informing the design of more potent and specific molecules. apsnet.org

Understanding the specific molecular targets and the structural basis for the compound's bioactivity is crucial for its potential development and for predicting its effects on non-target organisms.

| Mechanistic Aspect | Research Approach | Objective |

| Primary Target Identification | Enzyme inhibition assays (Succinate Dehydrogenase). nih.gov | To determine if the compound acts as an SDH inhibitor, similar to carboxin. wikipedia.org |

| Cellular Mode of Action | Analysis of cellular respiration and macromolecular synthesis. ias.ac.in | To confirm the downstream effects of target engagement, such as inhibition of protein synthesis or respiration. ias.ac.in |

| Molecular Interactions | X-ray crystallography, molecular docking. | To visualize the binding mode within the target protein's active site. |

| Specificity and Selectivity | Comparative studies on enzymes from different species (fungal, plant, mammalian). apsnet.org | To understand the structural basis for selective toxicity against target organisms. apsnet.org |

Exploration of New Applications in Agricultural Chemistry Beyond Growth Regulation

The current known application for this compound is as a chemical disbudding agent for standard chrysanthemums, a specific form of plant growth regulation. cdnsciencepub.com Research indicates it can reduce the need for manual disbudding without significantly impacting the size and weight of the final blooms on certain cultivars. cdnsciencepub.com

Given that the broader class of 1,4-oxathiins, such as carboxin and oxycarboxin, are effective systemic fungicides against a range of plant diseases caused by Basidiomycetes fungi (e.g., rusts and smuts), a significant future research direction is to explore the fungicidal potential of the diphenyl derivative. eagri.orgapsnet.org This exploration should include:

Broad-Spectrum Fungicidal Screening: Testing the compound against a wide panel of economically important plant pathogenic fungi.

Systemic Activity Evaluation: Investigating whether the compound is absorbed and translocated within the plant, which is a key feature of fungicides like carboxin for providing protection to new growth. wikipedia.org

Plant Health and Stress Tolerance: Assessing if the compound confers other benefits to crops beyond disease control or growth regulation, such as enhanced tolerance to abiotic stresses like drought or salinity.

The discovery of new applications, particularly in disease control, would significantly increase the agricultural relevance of this specific chemical scaffold.

| Potential Application | Research Focus | Rationale |

| Fungicide | In vitro and in vivo screening against pathogenic fungi (e.g., rusts, smuts, Rhizoctonia). eagri.org | The 1,4-oxathiin core is a known fungicidal toxophore. wikipedia.org |

| Seed Treatment | Evaluation for control of seed and seedling diseases. epa.gov | Carboxin is widely used as a seed treatment to control smut, rot, and blight. epa.govwikipedia.org |

| Plant Health Promoter | Assessment of effects on plant vigor, yield, and abiotic stress tolerance. | Some fungicides have been shown to have positive physiological effects on plants beyond disease control. |

Advanced Computational Design and Prediction of Oxathiin Derivatives with Targeted Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new bioactive molecules. For this compound, computational methods can guide future research by predicting the properties of novel derivatives before their synthesis. Recent studies have already employed Density Functional Theory (DFT) to investigate the synthesis, structure, and reaction mechanisms of related triaryl 1,4-oxathiins. researchgate.netmdpi.comnih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of oxathiin derivatives with their biological activity. nih.gov This can help predict the potency of new, unsynthesized compounds.

Molecular Docking: Simulating the binding of this compound and its analogs into the active site of target enzymes like SDH. frontiersin.org This can elucidate key binding interactions and guide the design of inhibitors with higher affinity and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable environmental and safety profiles early in the discovery process.

Conformational Analysis: Theoretical investigations have shown that the oxathiin ring can adopt different conformations (e.g., boat vs. planar), which is influenced by substituents and the presence of the sulfur atom. Understanding the preferred conformation of the diphenyl derivative is critical for designing molecules that fit optimally into a target's binding pocket.

By integrating these computational approaches, researchers can more rationally design and prioritize the synthesis of new oxathiin derivatives with enhanced efficacy and desired properties.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Synthetic mechanism, electronic structure. researchgate.netmdpi.com | To understand reaction pathways and conformational preferences. mdpi.com |

| Molecular Docking | Target-ligand interaction. frontiersin.org | To predict binding modes and affinities to biological targets like SDH. frontiersin.org |

| QSAR | Lead optimization. nih.gov | To build predictive models for biological activity based on chemical structure. nih.gov |

| ADMET Modeling | Environmental and safety assessment. | To predict environmental fate, persistence, and potential toxicity. |

Studies on Environmental Persistence and Remediation Strategies

The environmental fate of any agricultural chemical is of paramount importance. For the related fungicide carboxin, studies have shown that it degrades relatively quickly in aerobic soil, with a primary metabolite being carboxin sulfoxide (B87167). epa.govorst.edu However, degradation is much slower under anaerobic conditions, and the sulfoxide metabolite is more persistent and mobile than the parent compound. epa.gov Hydrolysis is not a significant degradation pathway for carboxin. epa.gov

Future research on this compound should establish its complete environmental profile, including:

Degradation Pathways: Identifying the major metabolites in soil and water under both aerobic and anaerobic conditions. It is crucial to determine if, like carboxin, it is oxidized to a more persistent sulfoxide. orst.edunih.gov

Persistence and Mobility: Measuring its half-life in different soil types and its potential to leach into groundwater. Carboxin is known to be very mobile. epa.govorst.edu

Bioremediation Potential: Investigating microbial degradation is a key research area. Recently, a bacterial strain, Delftia sp. HFL-1, was identified that can completely degrade carboxin and its primary metabolite, aniline. nih.govchemicalbook.com Future work could involve isolating and identifying microorganisms capable of degrading this compound and its potential metabolites.

Remediation Technologies: Exploring strategies like bioaugmentation (introducing specific microbes) or biostimulation (adding nutrients to enhance native microbial activity) for the cleanup of contaminated sites. mdpi.commdpi.com

A thorough understanding of the compound's environmental behavior is essential for its responsible use in any future agricultural applications.

| Environmental Aspect | Research Question | Context from Carboxin Studies |

| Persistence | What is the half-life in soil and water? | Carboxin has a short aerobic soil half-life (~1.25 days) but is more persistent anaerobically (~129 days). epa.gov |

| Degradation | What are the major degradation products? | Carboxin is primarily oxidized to carboxin sulfoxide. epa.govorst.edu |

| Mobility | How strongly does it adsorb to soil particles? | Carboxin is highly mobile with a low Koc value. orst.edu |

| Bioremediation | Can microorganisms degrade the compound? | Delftia sp. HFL-1 has been shown to completely mineralize carboxin. nih.govchemicalbook.com |

Q & A

Basic Research Questions

Q. What factors determine the optimal concentration of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin for chemical disbudding in chrysanthemums?

- Methodological Answer : Optimal concentration (0.25–1.0%) depends on cultivar sensitivity, growth stage, and environmental conditions. For example, in vegetative chrysanthemums, 0.25% effectively blocks 8–10 nodes without harming lateral shoots, while higher concentrations (≥1.0%) inhibit all development. Timing is critical: application during early flower bud initiation (15–24 short days) maximizes efficacy .

- Experimental Design Tip : Conduct dose-response trials across cultivars under controlled photoperiods. Monitor lateral shoot suppression vs. terminal bud development to identify cultivar-specific thresholds.

Q. How do environmental conditions influence the efficacy of this compound?

- Methodological Answer : Low light intensity and temperature delay chrysanthemum development, necessitating adjusted application timing and concentration. For instance, plants grown under 18 long days (LD) before short-day (SD) treatment require lower concentrations due to slower bud maturation. Light quality (e.g., red/far-red ratios) may also modulate phytochemical responses .

- Data Analysis Tip : Use growth chambers to isolate variables (light, temperature). Compare disbudding rates in greenhouse vs. controlled environments to quantify environmental impacts.

Q. What are the recommended handling and storage protocols for this compound?

- Safety and Stability : Store at 2–8°C in sealed, dry containers. Use PPE (gloves, goggles) and ensure proper ventilation during handling. The compound exhibits moderate acute toxicity (rat oral LD50: 3000 mg/kg) but lacks carcinogenic or mutagenic data. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physiological effects across plant species?

- Case Study : While this compound suppresses chrysanthemum lateral buds, it has no effect on sugar concentrations in carrot or beet roots, even at active concentrations. This suggests species-specific metabolic pathways or differential uptake mechanisms.

- Methodology : Compare transcriptomic profiles of treated vs. untreated tissues across species. Test whether phenyl group interactions with plant hormone receptors (e.g., auxin) explain selectivity .

Q. What analytical techniques are used to study its chemical stability and fragmentation pathways?

- Techniques : Electron impact mass spectrometry (EI-MS) reveals retro-Diels-Alder fragmentation, generating thiocarbonyl cations (e.g., m/z 121, 105). Computational studies (DFT) model reaction pathways, showing stabilization via electron-releasing substituents. Synthesis routes involve dichlorocarbene addition to dihydro-oxathiin precursors .

- Experimental Design : Synthesize isotopically labeled analogs to trace fragmentation products. Compare stability under varying pH and temperature conditions.

Q. How does the compound interact with plant cell division and expansion processes?

- Mechanistic Insight : It acts as a localized blocker of cell division and expansion in meristematic tissues, sparing mature cells. In chrysanthemums, it selectively inhibits apical dominance while allowing lateral shoot development post-pruning.

- Advanced Study : Use confocal microscopy to track cell cycle markers (e.g., cyclin B1) in treated tissues. Combine with hormone assays (auxin/cytokinin ratios) to dissect signaling cross-talk .

Data Contradiction Analysis Table